(4-Trifluoromethyl-pyrimidin-2-yl)-thiourea
Description
Properties
IUPAC Name |
[4-(trifluoromethyl)pyrimidin-2-yl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N4S/c7-6(8,9)3-1-2-11-5(12-3)13-4(10)14/h1-2H,(H3,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNSAUALHINRMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Reaction of 4-Trifluoromethyl-pyrimidine Derivatives with Thiourea
The most straightforward preparation involves reacting 4-trifluoromethyl-pyrimidine derivatives bearing a good leaving group at the 2-position (such as a halogen or methylthio substituent) with thiourea under controlled conditions. This reaction typically proceeds via nucleophilic substitution, where thiourea attacks the electrophilic carbon at the 2-position of the pyrimidine ring.
-
- Solvent: Polar aprotic solvents like acetone or dimethylformamide (DMF)
- Temperature: Reflux or elevated temperatures (e.g., 60–100 °C)
- Reaction time: Several hours to overnight
- Base: Sometimes a mild base like potassium carbonate is added to facilitate the reaction
-
- 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine is reacted with thiourea in acetone with potassium carbonate.
- The mixture is refluxed for 30 minutes to several hours.
- After reaction completion, the product is isolated by solvent removal, extraction, and recrystallization or chromatography to yield the thiourea derivative in yields ranging from 70% to 98%.
Cyclocondensation Strategies
Attempts to prepare the compound via cyclocondensation of appropriate precursors such as 2-methylisothiourea sulfate with pyrimidine intermediates have been explored but found to be less feasible or lower yielding compared to direct substitution methods.
Preparation of Key Pyrimidine Intermediates
The synthesis of the pyrimidine precursor 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine, which is essential for the subsequent thiourea reaction, involves:
- Reaction of 4-alkoxy-1,1,1-trifluorobut-3-en-2-one derivatives with 2-methylisothiourea sulfate in acidic aqueous media.
- Followed by halide exchange with potassium iodide to introduce the iodomethyl group.
- Purification via column chromatography yields the intermediate in approximately 62–65% yield.
Experimental Data Summary
Analytical and Structural Confirmation
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance Spectroscopy (NMR): Both ^1H and ^13C NMR confirm the pyrimidine ring and thiourea functionalities.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns consistent with the compound.
- Single Crystal X-ray Diffraction: Used in some studies to unambiguously determine the molecular structure and confirm substitution patterns.
Research Discoveries and Optimization Insights
- The presence of the trifluoromethyl group affects the reactivity of the pyrimidine ring, often requiring careful selection of reaction conditions to achieve high yields.
- Direct chemoselective alkylation and substitution methods have proven more efficient than cyclocondensation routes for preparing thiourea derivatives of trifluoromethyl-pyrimidines.
- The choice of leaving group on the pyrimidine precursor is critical; iodomethyl substituents provide better reactivity compared to chloromethyl or bromomethyl analogs.
- Mild bases such as potassium carbonate facilitate the substitution reaction without causing decomposition or side reactions.
- Purification via recrystallization from hexane/methanol mixtures or silica gel chromatography ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Thioureido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thioureido group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that thiourea derivatives, including (4-Trifluoromethyl-pyrimidin-2-yl)-thiourea, exhibit significant antimicrobial properties. A study demonstrated that various thiourea compounds showed promising inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antibacterial efficacy .
Anticancer Properties
Thiourea derivatives have been investigated for their potential anticancer activities. Compounds similar to this compound have shown effectiveness against various cancer cell lines, with IC50 values ranging from 3 to 14 µM. These compounds target specific molecular pathways involved in cancer progression, making them candidates for further development as anticancer agents .
Dual-Function Microbicides
Recent studies have explored the dual-functionality of thiourea compounds as microbicides with anti-HIV and spermicidal activity. This highlights the versatility of this compound in addressing multiple health concerns simultaneously .
Agricultural Applications
Pesticidal Activity
Thiourea derivatives, including those based on the pyrimidine structure, have demonstrated herbicidal and insecticidal properties. They are being researched as potential alternatives to conventional pesticides due to their efficacy against pests while minimizing environmental impact .
Materials Science Applications
Chemosensors and Catalysts
The unique properties of thioureas allow them to be utilized as chemosensors and organocatalysts in various chemical reactions. Their ability to form coordination complexes enhances their utility in materials science, particularly in the synthesis of new materials with tailored properties .
Table 1: Antimicrobial Activity of Thiourea Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 16 | |
| Compound B | Escherichia coli | 32 | |
| Compound C | Pseudomonas aeruginosa | 8 |
Table 2: Anticancer Activity of Thiourea Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | Breast Cancer | 12 | |
| Compound E | Prostate Cancer | 10 | |
| Compound F | Pancreatic Cancer | 5 |
Case Studies
-
Case Study on Antimicrobial Efficacy
A series of thiourea derivatives were synthesized and screened for antimicrobial activity against common pathogens. The study found that those containing the trifluoromethyl group exhibited enhanced potency compared to their non-fluorinated counterparts, suggesting that fluorination plays a critical role in biological activity . -
Case Study on Anticancer Mechanisms
In vitro studies revealed that certain thiourea derivatives induce apoptosis in cancer cells through the modulation of specific signaling pathways. These findings support the potential use of this compound in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2-Thioureido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, in cancer cells, it has been shown to bind to the active site of epidermal growth factor receptor (EGFR), inhibiting its activity and thereby preventing cell proliferation . The compound may also induce apoptosis through caspase-independent pathways .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Thiourea derivatives vary widely based on substituents attached to the thiourea core. Key structural analogs include:
The trifluoromethyl group in the target compound distinguishes it from phenyl or sulfonaryl derivatives, likely increasing thermal stability and resistance to metabolic degradation .
Catalytic Performance
Thiourea derivatives are widely studied as hydrogen-bonding catalysts. For example:
- Sulfonaryl thiourea 10 achieved 28% conversion in asymmetric catalysis, comparable to reference compound 11 (27%) .
- Aryl ester thioureas (e.g., compound 8) showed minimal catalytic activity, highlighting the importance of electron-withdrawing substituents for enhancing reactivity .
The target compound’s pyrimidine ring and CF₃ group may synergize to improve catalytic efficiency by stabilizing transition states through π-π interactions and enhanced acidity of the thiourea NH groups.
Biological Activity
(4-Trifluoromethyl-pyrimidin-2-yl)-thiourea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the current understanding of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit the epidermal growth factor receptor (EGFR), a critical player in cancer cell proliferation. This inhibition prevents downstream signaling pathways that promote cell growth and survival, leading to increased apoptosis in cancer cells.
Anticancer Activity
Recent studies indicate that this compound exhibits potent cytotoxic effects against various cancer cell lines. The compound has demonstrated IC50 values as low as 10 µM against human colon cancer cells (SW480 and SW620) and prostate cancer cells (PC3) . The following table summarizes the anticancer activity of this compound compared to other thiourea derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | SW480 | ≤ 10 | EGFR inhibition |
| 2-Thioureido-4-(trifluoromethyl)thiazole | SW620 | 1.5 - 8.9 | Apoptosis induction |
| 2-Thioureido-4-(trifluoromethyl)pyridine | PC3 | ≤ 10 | Cytotoxicity through IL-6 inhibition |
The compound has been shown to reduce the viability of cancer cells significantly, with reductions ranging from 20% to 93% depending on the specific cell line and treatment duration .
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute to its biological activity. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which are crucial for binding affinity to biological targets. Comparative studies with similar compounds reveal that modifications in the thiourea moiety can lead to variations in potency and selectivity against different cancer types .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. Studies have reported that derivatives with fluorinated groups show significant antibacterial effects, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.63 µg/mL against Gram-positive bacteria .
Case Studies
- Cytotoxicity Against Colon Cancer Cells : A study evaluated the cytotoxic effects of several thiourea derivatives, including this compound, on SW480 and SW620 cells. Results indicated a substantial decrease in cell viability after treatment, highlighting the compound's potential as an effective anticancer agent .
- Antimicrobial Efficacy : Another research focused on synthesizing fluorinated thioureas, including our compound, which showed promising results against both Gram-positive and Gram-negative bacteria. The study utilized molecular docking techniques to predict interactions at the molecular level .
Q & A
Q. What experimental and computational methods validate crystallographic data discrepancies?
- Methodological Answer : For ambiguous electron density (e.g., trifluoromethyl orientation), use Hirshfeld atom refinement (HAR) or neutron diffraction. Compare SHELXL refinement statistics (R, GooF) with alternative software (Olex2). DFT-optimized geometries benchmark against experimental bond lengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
